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molecular formula C11H13BrO2 B1279602 5-(3-bromophenyl)pentanoic Acid CAS No. 857480-35-4

5-(3-bromophenyl)pentanoic Acid

Cat. No. B1279602
M. Wt: 257.12 g/mol
InChI Key: NKXZWOVJAKICNE-UHFFFAOYSA-N
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Patent
US08147818B2

Procedure details

Example 1, (E)-5-(3-Bromophenyl)pent-4-enoic acid (4 g, 15.8 mmol), was dissolved in absolute ethanol (200 mL) and flushed with nitrogen before addition of 5% platinum sulfide on carbon (2.5 g). The solution was flushed with hydrogen at atmospheric pressure and stirred 5 hours. The catalyst was removed by filtration through diatomaceous earth (Celite®) and the solvent immediately removed by rotory evaporation (in order to minimized esterification) to give Example 2, 5-(3-bromophenyl)pentanoic acid 4 g (99%) which was carried forward without further purification. 1H NMR (500 MHz, CDCl3) δ 7.31-7.30 (m, 2H), 7.13 (t, J=7.6 Hz, 1H), 7.09-7.07 (d, J=7.6 Hz, 1H), 2.60 (t, J=7.0 Hz, 2H), 2.37 (t, J=7.0 Hz, 2H), 1.68-1.65 (m, 4H). RT=2.1 minutes (condition 1); LRMS: Anal. Calcd. for C11H13BrO2: 255.00. found: 254.99 (M−H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](/[CH:8]=[CH:9]/[CH2:10][CH2:11][C:12]([OH:14])=[O:13])[CH:5]=[CH:6][CH:7]=1>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)/C=C/CCC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with nitrogen before addition of 5% platinum sulfide on carbon (2.5 g)
CUSTOM
Type
CUSTOM
Details
The solution was flushed with hydrogen at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through diatomaceous earth (Celite®)
CUSTOM
Type
CUSTOM
Details
the solvent immediately removed by rotory evaporation (in order to minimized esterification)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)CCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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